molecular formula C9H10BrNO2 B4820354 methyl (4-bromo-2-methylphenyl)carbamate

methyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B4820354
M. Wt: 244.08 g/mol
InChI Key: AGJUQTOEIMWQCV-UHFFFAOYSA-N
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Description

Methyl (4-bromo-2-methylphenyl)carbamate is a carbamate derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound features a carbamate group, which is a key functional group in various bioactive molecules, and a bromine substituent on the aromatic ring that provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct more complex molecular architectures . Carbamate compounds, as a class, are structurally and mechanistically similar to organophosphate insecticides and function as reversible acetylcholinesterase (AChE) inhibitors . Inhibition of AChE leads to the accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in heightened neurotransmitter signaling. This mechanism underpins the research interest in carbamate compounds for studying cholinergic systems . In a research context, this bromo- and methyl-substituted phenyl carbamate is of significant interest for the development of novel ligands, particularly for targets like the von Hippel–Lindau (VHL) protein, which is an E3 ubiquitin ligase and a key regulator of hypoxia-inducible factor-1α (HIF-1α) . The structural features of this compound, specifically the substituted phenylene core, align with ongoing explorations in chemical space to develop potent VHL inhibitors, which can act as HIF-1α stabilizers and have potential applications in researching conditions like anemia and ischemic diseases, or serve as components of Proteolysis-Targeting Chimeras (PROTACs) . This product is intended For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

methyl N-(4-bromo-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUQTOEIMWQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl (4-bromo-2-methylphenyl)carbamate has been investigated for its antimicrobial properties. Studies have shown that carbamate derivatives can exhibit potent antifungal activity. For instance, a series of carbamates were synthesized and evaluated for their antifungal efficacy, revealing that modifications at specific positions on the aromatic ring can enhance biological activity .

Tuberculosis Treatment
Recent research highlights the compound's potential in tuberculosis treatment. It acts as an inhibitor of phosphopantetheinyl transferase (PptT), a critical enzyme in the biosynthesis of fatty acids in Mycobacterium tuberculosis. In vitro studies demonstrated that derivatives of methyl carbamate compounds could effectively inhibit the growth of this pathogen, indicating its potential as a lead compound for further drug development .

Agricultural Applications

Herbicidal Properties
this compound has shown promise as a herbicide. Research indicates that compounds with halogen substituents, particularly bromine and chlorine, can exhibit strong herbicidal activity against various crops and weeds. For instance, studies have demonstrated that these carbamates can effectively control weed species such as Zea mays and Hordeum vulgare when applied at appropriate concentrations .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions. Its mechanism involves acting as an inhibitor for specific enzymes, which can elucidate biochemical pathways relevant to disease mechanisms . This property makes it useful in drug discovery and development processes.

Synthesis and Structural Variability

The synthesis of this compound typically involves reacting 4-bromo-2-methylaniline with methyl chloroformate under basic conditions. This reaction pathway allows for the introduction of various substituents on the phenyl ring, leading to a diverse range of derivatives with tailored properties for specific applications .

Data Table: Summary of Applications

Application Area Description Findings/Case Studies
Medicinal ChemistryAntimicrobial and antifungal activityEffective against M. tuberculosis; various derivatives tested
Agricultural ApplicationsHerbicidal properties against specific weedsEffective on Zea mays and others; strong herbicidal action
Biochemical ResearchEnzyme inhibition studiesInhibits specific enzymes; useful in understanding biochemical pathways
SynthesisDiverse synthetic routes leading to varied derivativesReaction with methyl chloroformate yields multiple carbamate forms

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enzyme Inhibition

  • tert-Butyl N-((4-Bromo-2-methylphenyl)methyl)carbamate (41b): Similar to the target compound but features a tert-butyl carbamate group instead of methyl.
  • tert-Butyl N-((4-Bromo-2-methoxyphenyl)methyl)carbamate (41c) :
    The 2-methoxy substituent is electron-donating, which may enhance solubility but reduce stability due to increased susceptibility to hydrolysis. Methoxy groups can also alter binding interactions in the enzyme’s active site compared to the methyl group in the target compound .

  • However, its smaller size compared to methyl may reduce steric complementarity in the enzyme’s active site, affecting inhibition potency .

Key Insight : Methyl carbamates (like the target compound) balance reactivity and steric fit for optimal AChE inhibition. Bulky substituents (e.g., tert-butyl) or highly electron-withdrawing groups (e.g., fluorine) may compromise activity .

Lipophilicity and Pharmacokinetics

Lipophilicity, measured via HPLC capacity factor (log k), is critical for bioavailability.

  • Methyl (4-bromo-2-methylphenyl)carbamate : The bromine and methyl groups increase lipophilicity (higher log k) compared to analogs with polar substituents (e.g., methoxy in 41c). This enhances membrane permeability but may reduce aqueous solubility .
  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates: Chlorine substituents similarly elevate lipophilicity, but the presence of an additional carbamoyl group may alter metabolic stability compared to the simpler methyl carbamate structure .

Toxicity Profiles

  • Methyl vs. Ethyl Carbamates: Methyl carbamates (e.g., the target compound) are less genotoxic than ethyl carbamates, as methyl groups cannot form carcinogenic epoxides. Ethyl carbamates, however, exhibit broader pesticidal activity at the cost of higher toxicity .
  • Aromatic Substituents: Bromine in the target compound may introduce hepatotoxic or nephrotoxic risks, though specific data are lacking. In contrast, aniline-derived carbamates (e.g., 4-chloro-2-aminophenyl derivatives) are linked to carcinogenicity due to metabolic degradation to aromatic amines .

Q & A

Q. What are the standard synthetic routes for methyl (4-bromo-2-methylphenyl)carbamate, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via carbamate formation by reacting 4-bromo-2-methylaniline with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions . Key steps include:

  • Reagent Setup: Equimolar ratios of amine and chloroformate in dichloromethane or THF at 0–5°C.
  • Catalysis: Base-mediated deprotonation to activate the amine for nucleophilic attack on the carbonyl carbon.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl carbamate at δ 3.7 ppm) .
  • X-Ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions with bond lengths of 2.02–2.15 Å) .
  • HPLC-PDA: Validates purity (>98%) using a C18 column (acetonitrile/water, 70:30 v/v) .

Q. How is the biological activity of this compound initially screened in antimicrobial assays?

Methodological Answer:

  • Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion .
  • Protocol:
    • Prepare compound solutions in DMSO (1–100 µg/mL).
    • Apply to filter paper discs on inoculated agar plates.
    • Measure inhibition zones after 24h incubation (37°C).
  • Positive Control: Ciprofloxacin (10 µg/mL) for baseline comparison .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis yield and scalability of this carbamate?

Methodological Answer: Continuous flow reactors enhance reaction control and reproducibility:

  • Setup: Microreactor with two inlet streams (amine + chloroformate in CH2_2Cl2_2; base in THF).
  • Parameters:
    • Residence time: 5–10 minutes.
    • Temperature: 25°C (prevents side reactions).
  • Outcome: 92% yield at 10 mmol scale, reduced purification steps .

Q. How are crystallographic data contradictions (e.g., disorder in aromatic rings) resolved for structural validation?

Methodological Answer:

  • Disorder Modeling: Refine occupancy ratios (e.g., 55:45 split for disordered carbons) using SHELXL .
  • Validation Tools:
    • PLATON: Checks for missed symmetry and voids.
    • Mercury CSD: Compares bond lengths/angles with similar carbamates (e.g., C–N bond: 1.36 Å ± 0.02) .

Q. What structure-activity relationships (SAR) govern the biological potency of halogenated carbamates?

Methodological Answer:

  • Substituent Effects:
    • Bromine at C4: Enhances lipophilicity (logP increase by 0.8), improving membrane permeability .
    • Methyl at C2: Steric hindrance reduces off-target binding (IC50_{50} against CYP450 enzymes: >50 µM vs. 12 µM for non-methyl analogs) .
  • Data Table 3: SAR in Anticancer Assays
DerivativeIC50_{50} (µM, HeLa)logPReference
4-Bromo-2-methyl (target)18.3 ± 1.23.1
4-Chloro-2-methyl25.6 ± 2.12.8
Non-halogenated>1001.9

Q. What mechanistic pathways explain its enzyme inhibition in cancer cell models?

Methodological Answer:

  • Target Identification: Kinase profiling assays identify EGFR (IC50_{50} = 0.8 µM) as a primary target .
  • Mechanism: Competitive inhibition via carbamate binding to the ATP pocket (confirmed by co-crystallography) .
  • Pathway Analysis: Downregulation of PI3K/AKT/mTOR signaling in Western blot assays (p-AKT reduction by 70% at 10 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (4-bromo-2-methylphenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.